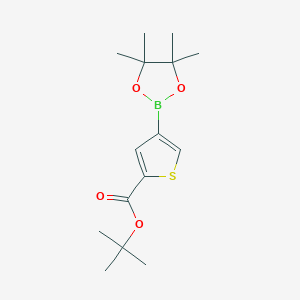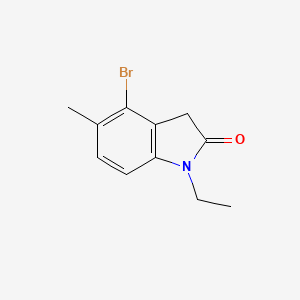
5-Fluoro-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroisoquinoline N-oxides, while reduction may produce fluoroisoquinoline derivatives with reduced nitrogen functionalities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
5-Fluoroisoquinoline: Similar to 5-Fluoro-3-methylisoquinoline, this compound has a fluorine atom on the isoquinoline ring but lacks the methyl group.
3-Methylisoquinoline: This compound has a methyl group on the isoquinoline ring but lacks the fluorine atom.
Fluoroquinolines: These compounds have a fluorine atom on the quinoline ring, a structural isomer of isoquinoline.
Uniqueness: The uniqueness of this compound lies in its combined fluorine and methyl substituents, which confer distinct reactivity and biological activity. The presence of both groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H8FN |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
Clé InChI |
UVARZMDRTXCYGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2F)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)




![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)




